Methyl 7-(anthracen-2-yl)heptanoate
Description
Methyl 7-(anthracen-2-yl)heptanoate is a methyl ester of a heptanoic acid derivative substituted with an anthracene moiety at the 7th carbon position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties to the compound, making it distinct from simpler aliphatic esters.
Properties
CAS No. |
75802-34-5 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 7-anthracen-2-ylheptanoate |
InChI |
InChI=1S/C22H24O2/c1-24-22(23)11-5-3-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,2-5,8,11H2,1H3 |
InChI Key |
AVMSXZOSBDIKQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(anthracen-2-yl)heptanoate typically involves the esterification of 7-(anthracen-2-yl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(anthracen-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring of the anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 7-(anthracen-2-yl)heptanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 7-(anthracen-2-yl)heptanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.
Industry: Used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which Methyl 7-(anthracen-2-yl)heptanoate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moiety can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence various molecular targets and pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key properties of methyl 7-(anthracen-2-yl)heptanoate with structurally related esters:
Key Observations :
- Boiling Points: Bulky substituents (e.g., anthracene, tetrahydropyran-cyclopentenyl) significantly increase boiling points compared to simple esters like methyl heptanoate .
- Molecular Weight: Anthracene substitution increases molar mass by ~174 g/mol compared to methyl heptanoate, influencing solubility and reactivity.
- Functional Groups : Cyclic or aromatic substituents enhance steric hindrance and electronic conjugation, affecting chemical stability and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
